molecular formula C9H16BrNO2S B13015428 Methyl2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate

Methyl2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate

Katalognummer: B13015428
Molekulargewicht: 282.20 g/mol
InChI-Schlüssel: NVGNBGHLWDXYEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate is a chemical compound that features a bromine atom, a tetrahydrothiopyran ring, and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate typically involves the bromination of a precursor compound followed by the introduction of the tetrahydrothiopyran ring. One common method involves the reaction of a suitable ester with bromine in the presence of a catalyst to introduce the bromine atom. The tetrahydrothiopyran ring can be introduced through a cyclization reaction involving a thiol and an appropriate alkene under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate involves its interaction with specific molecular targets. The bromine atom and the amino group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. The tetrahydrothiopyran ring can also contribute to the compound’s overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other brominated esters and thiopyran derivatives, such as:

Uniqueness

Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate is unique due to the presence of both a bromine atom and a tetrahydrothiopyran ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C9H16BrNO2S

Molekulargewicht

282.20 g/mol

IUPAC-Name

methyl 2-bromo-3-(thian-4-ylamino)propanoate

InChI

InChI=1S/C9H16BrNO2S/c1-13-9(12)8(10)6-11-7-2-4-14-5-3-7/h7-8,11H,2-6H2,1H3

InChI-Schlüssel

NVGNBGHLWDXYEF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CNC1CCSCC1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.